molecular formula C16H17F3N4O B6440491 3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 2549028-15-9

3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B6440491
CAS No.: 2549028-15-9
M. Wt: 338.33 g/mol
InChI Key: RUNNTUMSLCFMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique azetidine-carboxamide scaffold with a 4-methylpyrazole moiety and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity. The pyrazole ring may participate in hydrogen bonding or π-π interactions, common in kinase inhibitors or GPCR modulators .

Properties

IUPAC Name

3-[(4-methylpyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-11-6-20-23(7-11)10-12-8-22(9-12)15(24)21-14-5-3-2-4-13(14)16(17,18)19/h2-7,12H,8-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNNTUMSLCFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the literature:

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Reference
3-[(4-Methyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide Azetidine-carboxamide 4-Methylpyrazole, 2-(trifluoromethyl)phenyl ~355.3 (estimated) Hypothetical
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl, sulfonamide 589.1 (M+1) Patent Example
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl, isopropylbenzamide ~604.2 (estimated) Patent Example

Key Observations :

  • Heterocycle Diversity : The target compound’s azetidine-carboxamide core differs from the pyrazolo-pyrimidine scaffolds in patent examples, which are larger and more planar, likely influencing target selectivity (e.g., kinase vs. protease inhibition).
  • Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity (cLogP ~3.5 estimated) compared to sulfonamide or benzamide derivatives, which may exhibit higher solubility but reduced membrane permeability.

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound is unavailable, trends can be inferred:

  • Metabolic Stability : The trifluoromethyl group and azetidine ring may reduce oxidative metabolism compared to compounds with unfluorinated aryl groups (e.g., the chromen-4-one derivatives in ).
  • Solubility : The absence of polar sulfonamide or benzamide groups in the target compound suggests lower aqueous solubility than the patent examples, which could limit oral bioavailability.

Methodological Considerations

Structural comparisons rely on crystallographic tools like SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) . These programs enable precise determination of bond lengths, angles, and intermolecular interactions, critical for rational drug design. For instance, the azetidine ring’s puckering parameters could be analyzed via SHELXL to assess strain effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.